molecular formula C11H16N2O3S B6629558 (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid

Cat. No.: B6629558
M. Wt: 256.32 g/mol
InChI Key: PEQFJNMTXLTHEL-QMMMGPOBSA-N
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Description

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is an organic compound with a complex structure that includes a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid typically involves multiple steps. One common method includes the condensation of an amide with formaldehyde, followed by the formation of an anhydride, which then reacts with an amine to yield the target compound. Another method involves the hydrogenation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The process typically involves the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: This compound shares a similar thiazole ring structure but differs in its functional groups.

    2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Another similar compound with slight variations in its molecular structure.

Uniqueness

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-6(2)4-8(11(15)16)13-10(14)9-5-12-7(3)17-9/h5-6,8H,4H2,1-3H3,(H,13,14)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQFJNMTXLTHEL-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)C(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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